molecular formula C17H21N5O2S B12570759 Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-

Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-

Cat. No.: B12570759
M. Wt: 359.4 g/mol
InChI Key: NOSUGTUTSNKNIM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (500 MHz, DMSO-d6) :

δ (ppm) Multiplicity Assignment
1.34 d (J = 6.8 Hz) Isopropyl CH3 groups
2.98 m Methoxyethyl OCH2CH2N
3.42 s Methoxy OCH3
4.21 t (J = 5.1 Hz) Acetamide CH2S
7.28–8.05 m Indole aromatic protons
8.52 s Triazine NH

13C NMR (125 MHz, DMSO-d6) :

δ (ppm) Assignment
22.1 Isopropyl CH3
44.8 Methoxyethyl CH2
58.9 Methoxy OCH3
123.6–142.3 Aromatic carbons
169.2 Acetamide carbonyl

The downfield shift of the acetamide carbonyl (169.2 ppm) confirms conjugation with the sulfur atom.

Mass Spectrometric Fragmentation Patterns

High-Resolution ESI-MS ($$ m/z $$):

  • Molecular ion: [M+H]+ observed at 395.1678 (calculated: 395.1681).
  • Key fragments:
    • $$ m/z $$ 262.0984: Loss of 2-methoxyethylacetamide ($$ \text{C}5\text{H}{11}\text{NO}_2 $$).
    • $$ m/z $$ 178.0532: Triazinoindole core with isopropyl group.
    • $$ m/z $$ 91.0542: Indole fragment.

Fragmentation pathways involve cleavage of the sulfanyl-acetamide bond and retro-Diels-Alder decomposition of the triazine ring.

Infrared (IR) and UV-Vis Absorption Profiles

IR (KBr, cm⁻¹) :

  • 3280: N-H stretch (amide).
  • 1665: C=O stretch (amide I).
  • 1540: N-H bend (amide II).
  • 1240: C-S stretch.
  • 1105: C-O-C stretch (methoxy).

UV-Vis (MeOH, λmax) :

  • 254 nm: π→π* transition of the triazinoindole core.
  • 310 nm: n→π* transition involving the sulfur lone pairs.

The bathochromic shift at 310 nm indicates conjugation between the thioether and the aromatic system.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H21N5O2S/c1-10(2)11-4-5-13-12(8-11)15-16(19-13)20-17(22-21-15)25-9-14(23)18-6-7-24-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,23)(H,19,20,22)

InChI Key

NOSUGTUTSNKNIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCCOC

Origin of Product

United States

Biological Activity

Acetamide, N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of acetamides and is characterized by its unique structure which includes a triazinoindole moiety and methoxyethyl groups. Understanding its biological properties is crucial for potential therapeutic applications.

The molecular formula of the compound is C17H21N5O3SC_{17}H_{21}N_{5}O_{3}S with a molecular weight of 375.4 g/mol. The IUPAC name is N,N-bis(2-methoxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide. Its structural complexity allows for various interactions at the molecular level which can influence its biological activity.

PropertyValue
Molecular FormulaC17H21N5O3S
Molecular Weight375.4 g/mol
IUPAC NameN,N-bis(2-methoxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
InChI KeyBMMLNHQHOXPEEO-UHFFFAOYSA-N

The mechanism of action involves the interaction of the compound with various biological targets such as enzymes and receptors. The triazinoindole moiety is likely responsible for binding to these targets, while the methoxyethyl groups may enhance solubility and bioavailability. This interaction can lead to modulation of biological pathways that are crucial in disease processes.

Antimicrobial Activity

Research has indicated that compounds similar to Acetamide exhibit notable antibacterial properties. For instance, studies have shown that derivatives of acetamides can demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The screening results reveal inhibition zones indicating effective antibacterial action.

Case Study: Antimicrobial Screening Results
A study assessed the antibacterial activity of various acetamide derivatives and found that certain compounds exhibited inhibition zones ranging from 8 mm to 14 mm against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, while showing weaker activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

CompoundGram-positive Activity (mm)Gram-negative Activity (mm)
2-chloro-N-(3-hydroxyphenyl)acetamide8 - 146 - 12
2-chloro-N-(4-hydroxyphenyl)acetamide8 - 146 - 12

Antifungal Activity

In addition to antibacterial effects, there is evidence suggesting potential antifungal properties. Similar compounds have been evaluated for their antifungal activities against various strains of fungi, demonstrating effectiveness in inhibiting growth .

Comparative Analysis

When compared to other acetamides and triazinoindole derivatives, Acetamide, N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- shows unique biological properties due to its specific structural features. This uniqueness may provide advantages in therapeutic applications over other compounds within the same class.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazinoindole Core

The triazinoindole scaffold is highly modifiable. Key comparisons include:

  • 8-Substituents: The target compound’s 8-isopropyl group contrasts with derivatives bearing 8-bromo (e.g., compound 25 in ), 8-ethoxy (), or 8-methoxy (). Bromine enhances electrophilicity for cross-coupling reactions, while alkoxy groups (e.g., methoxy) improve solubility . 5-Methyl substitution (common in and ) stabilizes the triazinoindole ring, whereas its absence (as in ’s VP32947) may alter binding kinetics .
  • 3-Thioacetamide Side Chain :
    • The N-(2-methoxyethyl) group in the target compound differs from N-aryl (e.g., 4-fluorophenyl in compound 15, ) or N-alkyl (e.g., N-propyl in ) substituents. The 2-methoxyethyl group likely enhances water solubility compared to hydrophobic aryl groups .

Physicochemical Properties

  • Lipophilicity :

    • The 8-isopropyl group increases lipophilicity (logP ~3.5 estimated) compared to 8-methoxy (logP ~2.8) or 8-bromo (logP ~3.0) analogs. This may improve membrane permeability but reduce aqueous solubility .
    • The 2-methoxyethyl side chain balances hydrophilicity, as seen in compound 15 (), which has a calculated logP of 2.9 .
  • Thermal Stability :

    • Melting points for similar compounds range from 160–190°C (e.g., ’s 3i: 190°C). The target compound’s isopropyl group may lower the melting point slightly due to reduced crystallinity .

Comparative Data Table

Compound Name 8-Substituent N-Substituent Melting Point (°C) Biological Activity (IC₅₀ or Purity) Reference
Target Compound Isopropyl 2-Methoxyethyl N/A N/A
N-(4-Fluorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide H 4-Fluorophenyl N/A 95% purity
2-((8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide Bromo 4-Bromophenyl N/A 95% purity
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-((5-nitro-1H-benzimidazol-2-yl)thio)acetamide N/A Benzothiazole 190 AChE inhibition (IC₅₀ = 0.030 µM)
VP32947 (N-propyl-N-[2-(2H-triazino[5,6-b]indol-3-ylthio)ethyl]-1-propylamine) H Propylamine N/A Antiviral (BVDV inhibition)

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